2-Methyl-1,3-dioxepane

Vue d'ensemble

Description

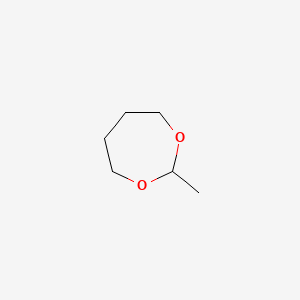

2-Methyl-1,3-dioxepane is a cyclic ketene acetal compound with the molecular formula C6H10O2. It is known for its unique ring structure, which includes both oxygen and carbon atoms. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo ring-opening polymerization, leading to the formation of biodegradable polyesters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dioxepane can be synthesized through a two-step reaction process involving acetal exchange and dehydrochlorination reactions . The acetal exchange reaction typically involves the reaction of a diol with a ketene acetal in the presence of an acid catalyst. This is followed by a dehydrochlorination reaction to form the final product.

Industrial Production Methods: In industrial settings, this compound is often produced using free radical ring-opening polymerization methods. This process involves the use of radical initiators such as azobisisobutyronitrile (AIBN) in supercritical carbon dioxide (scCO2) as a solvent . This method is favored due to its efficiency and the ability to produce high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,3-dioxepane primarily undergoes ring-opening polymerization reactions. This compound can also participate in copolymerization reactions with various vinyl monomers, leading to the formation of polyesters with unique properties .

Common Reagents and Conditions:

Radical Initiators: Azobisisobutyronitrile (AIBN), t-butyl peroxide (TBPO)

Solvents: Supercritical carbon dioxide (scCO2), organic solvents

Conditions: Typically conducted at elevated temperatures (e.g., 120°C) and under controlled pressure conditions

Major Products: The primary products formed from the reactions of this compound are biodegradable polyesters, which have applications in various fields such as biomedical engineering and drug delivery systems .

Applications De Recherche Scientifique

Biodegradable Polymer Synthesis

MDO serves as a crucial monomer in the creation of biodegradable polymers. Research has demonstrated that MDO can be copolymerized with other monomers to form functional materials suitable for various applications.

Copolymerization Studies

- Copolymers with Methyl Acrylate : A study investigated the copolymerization of MDO with methyl acrylate (MA), producing copolymers that exhibited enzymatic degradation properties. These copolymers showed promise for applications in environmentally friendly materials due to their ability to degrade under physiological conditions .

- Copolymers with Vinyl Acetate : Another study focused on the reactivity ratios during the copolymerization of MDO with vinyl acetate and butyl acrylate. The results indicated that MDO could effectively participate in radical polymerization, leading to materials with tailored properties .

Drug Delivery Systems

MDO's potential in drug delivery systems is particularly noteworthy. Researchers have explored its application in creating polymeric prodrugs that enhance the efficacy and targeting of anticancer therapies.

Polymeric Prodrug Micelles

- Doxorubicin-Conjugated Micelles : A significant advancement was made in developing pH-sensitive polymeric prodrugs using MDO-based terpolymers. These micelles were designed to deliver doxorubicin (DOX) effectively to cancer cells, demonstrating a higher release rate at acidic pH levels typical of tumor environments. The study highlighted how these micelles could inhibit cancer cell proliferation significantly .

Self-Assembly Properties

- The self-assembly behavior of MDO-derived copolymers into micelles has been extensively studied. The amphiphilic nature of these polymers allows for efficient encapsulation and release of therapeutic agents, enhancing their potential as drug carriers .

Material Properties and Characterization

The physicochemical properties of MDO-based polymers have been characterized through various analytical techniques, which provide insights into their thermal stability, mechanical properties, and degradation behavior.

Thermal Stability

- Copolymers formed from MDO exhibit high thermal stability, making them suitable for applications requiring durable materials. Studies have shown that these copolymers maintain their integrity under elevated temperatures, which is crucial for many industrial applications .

Reactivity Ratios and Kinetics

- Understanding the reactivity ratios of MDO during copolymerization is essential for predicting the composition and properties of the resulting polymers. Research has provided detailed kinetic data on the copolymerization processes involving MDO, contributing to a better understanding of its behavior in polymer synthesis .

Case Studies

Several case studies illustrate the practical applications of MDO in research and industry:

Mécanisme D'action

2-Methyl-1,3-dioxepane is often compared with other cyclic ketene acetals such as 2-methylene-4-phenyl-1,3-dioxolane and 5,6-benzo-2-methylene-1,3-dioxepane . These compounds share similar ring structures and polymerization behaviors. this compound is unique in its ability to form highly branched polyesters with enhanced biodegradability and thermal stability .

Comparaison Avec Des Composés Similaires

- 2-Methylene-4-phenyl-1,3-dioxolane

- 5,6-Benzo-2-methylene-1,3-dioxepane

- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one

- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one

Activité Biologique

2-Methyl-1,3-dioxepane (MDOP) is a cyclic acetal that has garnered attention in the fields of polymer chemistry and biomedical applications due to its unique structural properties and reactivity. This compound serves as a versatile monomer for synthesizing various functional polymers, particularly biodegradable materials that can be utilized in drug delivery systems and tissue engineering.

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives and copolymers, which have shown promise in medical applications. Research has demonstrated that functionalized polymers derived from MDOP can effectively inhibit cancer cell proliferation and offer targeted drug delivery capabilities.

Key Findings on Biological Activity

- Cytotoxicity Against Cancer Cells :

- Biodegradable Drug Delivery Systems :

- Self-Assembly Properties :

Study 1: Synthesis of Biodegradable Prodrug Micelles

- Objective : To investigate the potential of MDOP terpolymers as platforms for drug delivery.

- Methodology : Researchers synthesized terpolymers using MDOP, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) via radical ring-opening copolymerization.

- Results : The resulting micelles demonstrated a controlled release of doxorubicin at pH 5.5 compared to pH 7.4, indicating their potential for targeted cancer therapy .

Study 2: Copolymerization with Glycidyl Methacrylate

- Objective : To enhance the functional properties of MDOP-based copolymers for biomedical applications.

- Methodology : Copolymerization of MDOP with glycidyl methacrylate was performed to introduce reactive functional groups.

- Results : The modified copolymers exhibited improved mechanical properties and biocompatibility, making them suitable for tissue engineering applications .

Comparative Analysis of Related Compounds

The following table outlines the structural and functional differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound (MDOP) | C₇H₁₂O₃ | Cyclic acetal; biodegradable; versatile in drug delivery |

| 1,3-Dioxolane | C₄H₈O₂ | Five-membered ring; less reactive than MDOP |

| 1,4-Dioxane | C₄H₈O₂ | Saturated six-membered ring; stable but less functional |

| 2-Methylene-4,5,6,7-tetrahydro-1,3-dioxepin | C₉H₁₂O₃ | More complex structure; higher molecular weight |

Propriétés

IUPAC Name |

2-methyl-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLROAHEORYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308552 | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-25-4 | |

| Record name | NSC204897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.